molecular formula C16H21N3O B5373674 N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide

N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide

Katalognummer B5373674
Molekulargewicht: 271.36 g/mol
InChI-Schlüssel: QADAALMCIQFAQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage and cell death. ABT-888 has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.

Wirkmechanismus

N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide works by binding to the catalytic domain of PARP enzymes and preventing their activity. This leads to the accumulation of DNA damage, which can ultimately result in cell death. This compound has been shown to be particularly effective against cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, this compound has also been studied for its effects on other diseases. For example, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PARP enzymes, which allows for the selective targeting of these enzymes without affecting other cellular processes. Additionally, this compound has a relatively long half-life and can be administered orally, which makes it a convenient tool for in vivo studies.
However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to interpret the results of experiments involving this compound due to its effects on DNA repair pathways. Additionally, the efficacy of this compound can be influenced by factors such as the genetic background of the cells being studied and the presence of other DNA-damaging agents.

Zukünftige Richtungen

There are several potential future directions for research involving N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other DNA-damaging agents. Additionally, there is ongoing research into the use of this compound in other diseases beyond cancer, such as neurodegenerative diseases and inflammatory disorders. Finally, there is a need for further investigation into the mechanisms underlying the effects of this compound on DNA repair pathways, which could lead to the development of more effective therapies.

Synthesemethoden

The synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyclohexylamine to form the amide. Finally, the amide is reduced with lithium aluminum hydride to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-1H-benzimidazol-5-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in cancer treatment. In particular, it has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy. This is because cancer cells are more reliant on PARP enzymes for DNA repair than normal cells, and the inhibition of PARP can selectively sensitize cancer cells to DNA-damaging agents.

Eigenschaften

IUPAC Name

N-(1-ethylbenzimidazol-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-19-11-17-14-10-13(8-9-15(14)19)18-16(20)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADAALMCIQFAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.